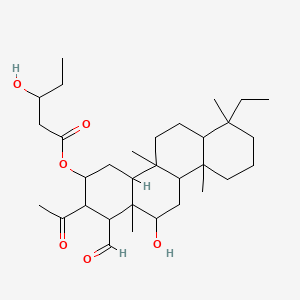

Foliaspongin

Description

Properties

CAS No. |

78570-09-9 |

|---|---|

Molecular Formula |

C32H52O6 |

Molecular Weight |

532.8 g/mol |

IUPAC Name |

(2-acetyl-7-ethyl-1-formyl-12-hydroxy-4b,7,10a,12a-tetramethyl-1,2,3,4,4a,5,6,6a,8,9,10,10b,11,12-tetradecahydrochrysen-3-yl) 3-hydroxypentanoate |

InChI |

InChI=1S/C32H52O6/c1-8-20(35)15-27(37)38-22-16-25-31(6)14-11-23-29(4,9-2)12-10-13-30(23,5)24(31)17-26(36)32(25,7)21(18-33)28(22)19(3)34/h18,20-26,28,35-36H,8-17H2,1-7H3 |

InChI Key |

WSRCYAVUDSOXNB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C(C1C(=O)C)C=O)C)O)C)(C)CC)C)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Studies of Foliaspongin and Its Analogs

Spectroscopic Methodologies for Structural Assignment

The foundational work of assigning the chemical structure of foliaspongin and its analogs begins with powerful spectroscopic techniques that probe the molecule's atomic composition and connectivity. dntb.gov.uanumberanalytics.comopenaccessjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D: COSY, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the structure of organic compounds like this compound. numberanalytics.comnumberanalytics.com It provides detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic nuclei and their chemical environments. openaccessjournals.comnumberanalytics.com

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer the initial overview, revealing the number and types of protons and carbons present. For instance, the ¹³C-NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra of a this compound analog, phyllofolactone M, showed 27 distinct carbon signals, which were categorized into six methyl, nine methylene, five methine, and seven quaternary carbons. mdpi.com

Two-dimensional (2D) NMR experiments are essential for piecing together the molecular puzzle by establishing correlations between different nuclei. princeton.edunumberanalytics.comscg.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Analysis of COSY spectra helps to trace out spin systems and build fragments of the molecule. numberanalytics.comrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting these fragments. It reveals long-range correlations (typically over two to four bonds) between protons and carbons. princeton.edunumberanalytics.com For example, in the structural analysis of this compound-related sesterterpenes, HMBC correlations were vital in establishing the connectivity of the A to D rings, such as the correlations from the five key methyl groups (Me-19, 21, 22, 23, and 27) to their associated carbons. mdpi.com Further HMBC correlations, like those from proton H-16 to carbons C-17 and C-18, confirmed the structure of ring D. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to, simplifying the assignment of the carbon skeleton. princeton.edunumberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the through-bond correlations seen in COSY and HMBC, NOESY detects through-space interactions between protons that are physically close to each other. princeton.edunumberanalytics.com This is instrumental in determining the relative stereochemistry of the molecule, such as the orientation of substituents on the ring systems. rsc.org

The table below shows partial ¹H and ¹³C NMR data for a representative this compound analog, phyllofolactone M, illustrating the type of data obtained from these experiments.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 5 | 55.4 | 1.15, m | H-19, H-21, H-22 | H-1, H-6, H-9 |

| 9 | 57.0 | 1.05, m | H-22, H-23 | H-1, H-5, H-11 |

| 12 | 72.9 | 5.09, br. s | H-9, H-11, H-13 | H-11, H-17, H-23 |

| 19 | 33.3 | 0.84, s | C-3, C-4, C-5, C-21 | H-1, H-3, H-5 |

| 23 | 16.2 | 0.86, d (6.5) | C-8, C-13, C-14, C-18 | H-9, H-12, H-14 |

| 26 | 17.5 | 1.45, d (7.0) | C-24, C-25 | H-24 |

| Data derived from studies on phyllofolactone M, an analog of this compound. mdpi.com |

High-Resolution Mass Spectrometry (HRESIMS)

High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is a powerful technique that provides the exact mass of a molecule with very high precision (typically to within 0.001 atomic mass units). researchgate.net This accuracy allows for the unambiguous determination of the molecular formula of the compound. researchgate.netnih.gov For example, the molecular formula of phyllofenone K, a this compound analog, was assigned as C₃₁H₅₀O₄ based on its HRESIMS data. mdpi.com Similarly, phyllofenone L's formula was determined to be C₃₁H₄₈O₄ through HRESIMS analysis. mdpi.com This information is the starting point for any structural elucidation, as it defines the elemental composition that must be accounted for by the NMR data. egyankosh.ac.in

Stereochemical Determination and Configurational Analysis

While NMR and MS can define the planar structure, determining the absolute three-dimensional arrangement of atoms (absolute configuration) requires additional, specialized techniques. mdpi.comnih.gov

Specific Optical Rotation Analysis (SOR)

Chiral molecules, like this compound, have the ability to rotate the plane of polarized light. This property is known as optical activity and is measured using a polarimeter. torontech.com The specific optical rotation ([α]) is a characteristic physical property of a chiral compound, measured at a specific temperature, wavelength (commonly the sodium D-line, 589 nm), and concentration. promptpraxislabs.comdigicollections.netnihs.go.jp The direction of rotation is designated as dextrorotatory (+) or levorotatory (-). digicollections.netwikipedia.org While not sufficient on its own to determine the absolute configuration, the specific rotation value is a critical piece of data for characterizing a specific stereoisomer. It is often compared with values from known compounds or with values calculated using computational methods to help assign or confirm the stereochemistry. dntb.gov.ua

| Compound | Specific Optical Rotation [α]D | Solvent |

| Phyllofolactone M | +43.0 | CHCl₃ |

| Phyllofolactone B | +51.0 | CHCl₃ |

| Data derived from studies on this compound analogs. mdpi.com |

Computational Chemistry Approaches for Stereoisomer Differentiation (e.g., Modified Mosher's Method)

When X-ray crystallography is not feasible, a combination of chemical derivatization and NMR analysis, often guided by computational methods, is employed. nih.gov The modified Mosher's method is a preeminent technique for determining the absolute configuration of secondary alcohols. researchgate.netmdpi.com

The method involves reacting the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form two diastereomeric esters. mdpi.com The ¹H NMR spectra of these two esters are then compared. The differences in the chemical shifts (Δδ S-R) of protons near the newly formed chiral center follow a predictable pattern based on the anisotropic effect of the MTPA phenyl group. researchgate.netmdpi.com This pattern allows for the unambiguous assignment of the absolute configuration (R or S) at the alcohol-bearing carbon. researchgate.netmdpi.com This method has been successfully applied to determine the absolute configuration of hydroxyl groups in numerous complex natural products, including analogs of this compound. dntb.gov.uaresearchgate.net

Revision of Previously Proposed Structures

The structural elucidation of complex natural products is an iterative process, often involving the re-evaluation and correction of initially proposed structures as more advanced analytical techniques become available or through total synthesis. The case of this compound and its related analogs exemplifies this scientific progression. Initial structural hypotheses, based on the spectroscopic data available at the time, have been challenged and revised, leading to a more accurate understanding of their molecular architecture.

A significant revision in this class of compounds pertains to the structure of this compound itself. Originally isolated from the Okinawan marine sponge Phyllospongia foliascens, its initial proposed structure was later amended. researchgate.netsci-hub.se Detailed chemical and physicochemical analysis, particularly the X-ray crystallographic analysis of a methylated derivative, provided conclusive evidence for a structural reassessment. researchgate.net The key correction involved the substituent at the C-4 position. The initially proposed structure was revised to a new formulation featuring a 4β-ethyl moiety. researchgate.net

This process of structural revision is not unique to this compound but extends to other related bishomoscalarane sesterterpenes. For instance, the proposed structures of phyllolactones A–D, isolated from the Australian marine sponge Phyllospongia bergquistae, were also revised following in-depth analysis. researchgate.net The absolute configurations for phyllolactones B and C were definitively determined through single-crystal X-ray diffraction analysis, which revealed the necessity of correcting the previously published structures. researchgate.net

These revisions are critical as the precise stereochemistry and connectivity of a molecule are intrinsically linked to its biological activity. The anti-inflammatory, cytotoxic, anti-thrombocyte, and vasodilative activities reported for compounds like phyllothis compound underscore the importance of accurate structural assignment for any further investigation into their therapeutic potential. researchgate.netresearchgate.net The challenges in assigning the correct structure are often due to the complexity of the molecules and the subtlety of their spectroscopic signals. Techniques like 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and ultimately single-crystal X-ray crystallography are indispensable tools in this endeavor. researchgate.netacdlabs.comnih.gov

The following tables provide a comparative overview of the originally proposed and the subsequently revised structural features for this compound.

Table 1: Structural Revision of this compound

| Feature | Originally Proposed Structure | Revised Structure | Rationale for Revision |

|---|---|---|---|

| Substituent at C-4 | Methyl group (or other) | 4β-ethyl moiety | X-ray crystallographic analysis of a methylated derivative. researchgate.net |

| Stereochemistry | Incompletely or incorrectly defined | Precisely defined | Advanced spectroscopic analysis (NOESY, ROESY) and X-ray crystallography. researchgate.net |

Biological Activities and Mechanistic Investigations of Foliaspongin and Scalarane Sesterterpenoids

Anti-inflammatory Activities and Cellular Pathways

The anti-inflammatory potential of foliaspongin and related scalarane sesterterpenoids is a key area of investigation. scilit.com These compounds have been shown to interfere with multiple stages of the inflammatory cascade, from the production of inflammatory mediators to the activation of specific immune cells and signaling pathways.

Modulation of Inflammatory Mediators (e.g., Cyclooxygenase-2, Inducible Nitric Oxide Synthase)

Inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are critical mediators in the inflammatory process. Their upregulation leads to the production of nitric oxide (NO) and prostaglandins, respectively, which contribute to inflammation and pain. mdpi.comnih.gov The inhibition of iNOS and COX-2 expression is a common strategy for anti-inflammatory drugs. scielo.br

While direct studies on this compound's effect on iNOS and COX-2 are limited, the broader class of marine sponge-derived terpenoids has shown activity in this area. For instance, other marine natural products have been demonstrated to block the protein expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells. scielo.brmdpi.com This inhibition often occurs at the transcriptional level, reducing the mRNA expression of these inflammatory enzymes. nih.gov The mechanism for this inhibition is frequently linked to the modulation of upstream signaling pathways, particularly the NF-κB pathway, which is a key regulator of iNOS and COX-2 gene expression. mdpi.comnih.gov

Influence on Signaling Pathways (e.g., IKK/IκB/NF-κB pathways)

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial protein complex that controls the transcription of DNA for numerous pro-inflammatory molecules. nih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. nih.gov Upon receiving an inflammatory stimulus, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and allowing the NF-κB complex (typically composed of p50 and p65 subunits) to translocate to the nucleus and initiate the transcription of target genes, including iNOS and COX-2. nih.gov

Research on scalarane sesterterpenoids has pointed to the modulation of this pathway as a key anti-inflammatory mechanism. Studies on the related compounds scalaradial (B1680886) and cacospongionolide showed that their activity paralleled effects on the p50 and p65 NF-κB subunits. researchgate.net Furthermore, an anti-leukemic scalarane sesterterpenoid isolated from a Carteriospongia species was found to suppress Hsp90 client proteins, including NF-κB. This suggests that by interfering with the IKK/IκB/NF-κB signaling cascade, scalarane sesterterpenoids can effectively halt the production of a wide array of inflammatory mediators. tandfonline.commedchemexpress.com

Anti-neutrophil Inflammatory Effects (e.g., Superoxide (B77818) Anion Generation, Elastase Release)

Neutrophils are key players in the innate immune response, but their excessive activation can cause tissue damage through the release of reactive oxygen species (ROS), such as the superoxide anion (O₂⁻), and proteolytic enzymes like elastase. frontiersin.orgoaepublish.com The generation of superoxide is a primary event in the neutrophil's respiratory burst, a process mediated by the NADPH oxidase enzyme complex. genscript.comresearchgate.net Elastase, a potent serine protease released from neutrophil granules, can degrade components of the extracellular matrix. nih.govnih.gov

Scalarane sesterterpenoids have demonstrated significant inhibitory effects on these neutrophil-mediated inflammatory responses. dntb.gov.ua While specific data on this compound is not detailed, closely related scalaranes isolated from the marine sponge Lendenfeldia sp. were shown to inhibit superoxide anion generation and elastase release in human neutrophils stimulated by fMLP/CB. dntb.gov.ua This inhibitory action on neutrophil degranulation and respiratory burst highlights a direct mechanism for the anti-inflammatory properties of this class of compounds. nih.gov

| Compound Class | Activity | Target | Reported IC₅₀ (μM) | Source Organism |

|---|---|---|---|---|

| Scalarane Sesterterpenoids | Inhibition of Superoxide Anion Generation | Human Neutrophils (fMLP/CB stimulated) | 3.98–4.46 | Lendenfeldia sp. dntb.gov.ua |

| Scalarane Sesterterpenoids | Inhibition of Elastase Release | Human Neutrophils (fMLP/CB stimulated) | 4.73–5.24 | Lendenfeldia sp. dntb.gov.ua |

Antineoplastic and Cytotoxic Mechanisms

Beyond their anti-inflammatory effects, this compound and related scalarane sesterterpenoids from marine sponges like Phyllospongia and Carteriospongia have been identified as possessing cytotoxic activities against various cancer cell lines. researchgate.netresearchgate.net The mechanisms underlying this cytotoxicity are multifaceted, involving the induction of programmed cell death (apoptosis) and the modulation of cellular stress pathways.

Induction of Apoptosis and Mitochondrial Dysfunction

Apoptosis is a form of programmed cell death crucial for eliminating cancerous cells. researchgate.net A key pathway for inducing apoptosis is the intrinsic or mitochondrial pathway. This pathway is often triggered by mitochondrial dysfunction, characterized by events such as the loss of mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors like cytochrome c. nih.govmdpi.com

Several studies have established that scalarane sesterterpenoids exert their cytotoxic effects by triggering this mitochondrial-mediated apoptotic pathway.

Scalaradial and Cacospongionolide : These related sesterterpenoids were found to induce a significant and concentration-dependent loss of mitochondrial transmembrane potential in HCT116 and HeLa cancer cells, which is an early event in apoptosis. researchgate.net

Sesterterpenoids from Carteriospongia sp. : An investigation into anti-leukemic scalaranes from this sponge revealed that they trigger apoptosis in Molt 4 leukemia cells by disrupting the MMP. researchgate.net

This disruption of mitochondrial function appears to be a central mechanism for the anti-cancer activity of this compound class, leading to the activation of the caspase cascade and subsequent cell death. nih.govfrontiersin.org

| Compound/Class | Cancer Cell Line | Activity | IC₅₀ | Reference |

|---|---|---|---|---|

| Scalarane Sesterterpenoids | Molt 4 (Leukemia) | Apoptosis Induction, MMP Disruption | 0.0625 μg/mL (for lead compound) | researchgate.net |

| Scalarane Sesterterpenoids | HeLa and MCF-7 | Weak Growth Inhibition | >20.0 μΜ | researchgate.net |

Modulation of Cellular Stress Responses (e.g., Endoplasmic Reticulum Stress)

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. mdpi.com The accumulation of unfolded or misfolded proteins within the ER leads to a state known as ER stress, which activates a signaling network called the Unfolded Protein Response (UPR). mdpi.comnih.gov While the UPR initially aims to restore homeostasis, prolonged or severe ER stress can trigger apoptosis, making it a target for cancer therapy. frontiersin.orgfrontiersin.org

Recent evidence indicates that the cytotoxic action of scalarane sesterterpenoids is also mediated by the induction of ER stress. A study revealed that the apoptosis induced by certain scalaranes was a result of both mitochondrial dysfunction and ER stress. nih.gov The accumulation of unfolded proteins in the ER due to the action of these compounds can activate pro-apoptotic factors, creating a dual-pronged attack on cancer cells when combined with mitochondrial disruption. mdpi.comresearchgate.net This interplay between mitochondrial and ER stress pathways highlights a complex and potent mechanism for the antineoplastic activity of scalarane sesterterpenoids.

Inhibition of Key Enzymes and Molecular Targets

This compound and related scalarane sesterterpenoids have been the subject of investigations into their interactions with crucial cellular enzymes and molecular targets, revealing potential mechanisms for their observed biological activities. While direct studies on this compound's effect on topoisomerases, Hsp90, the proteasome, and Glycogen Synthase Kinase-3β (GSK-3β) are not extensively detailed in the provided search results, research on other scalarane derivatives offers valuable insights into the potential activities of this class of compounds.

Some studies have revealed that certain scalarane derivatives can induce the apoptotic death of cancer cells by dually inhibiting topoisomerase II and heat shock protein 90 (Hsp90). researchgate.net These two proteins are significant molecular targets in the development of anticancer drugs. researchgate.net For instance, the scalarane sesterterpenoid heteronemin (B1258807) has been shown to act as a catalytic inhibitor of topoisomerase IIα. researchgate.net Furthermore, molecular docking analysis suggests that heteronemin has a strong binding affinity to the N-terminal ATP-binding pocket of the Hsp90 protein. researchgate.net This dual inhibition of topoisomerase II and Hsp90 by scalarane compounds presents a promising avenue for anticancer therapeutic strategies. researchgate.net

Impact on Autophagy Pathways

Autophagy is a fundamental cellular process for degrading and recycling cellular components to maintain homeostasis, especially under stress. youtube.comnih.gov It involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic material and fuses with lysosomes for degradation. youtube.comnih.govyoutube.com The process is complex and regulated by numerous signaling pathways, including the mTOR and AMPK pathways. biomedpharmajournal.orgmdpi.com

Investigations into the effect of scalarane sesterterpenoids on autophagy have revealed that these compounds can modulate this pathway. For example, the scalarane derivative heteronemin has been found to induce autophagy in A498 renal carcinoma cells. researchgate.net Interestingly, the inhibition of autophagy through pharmacological inhibitors like chloroquine (B1663885) or genetic knockdown of autophagy-related genes enhanced the cytotoxic and apoptotic effects of heteronemin. researchgate.net This suggests that in some contexts, autophagy may act as a survival mechanism for cancer cells treated with these compounds.

The transforming growth factor-β1 (TGF-β1) is a known inducer of autophagy in various cell types. nih.gov Studies have shown that TGF-β1-induced autophagy can play a role in the degradation of intracellular proteins like type I collagen, suggesting a potential cytoprotective mechanism against fibrosis. nih.gov The signaling pathway for TGF-β1-induced autophagy can involve the activation of the TAK1-MKK3-p38 signaling axis. nih.gov While direct evidence for this compound's involvement in this pathway is not available, the ability of other scalaranes to influence autophagy highlights a significant area for future research.

Antimicrobial Properties and Spectrum of Activity

This compound and other scalarane sesterterpenoids, isolated from marine sponges, have demonstrated a broad spectrum of antimicrobial activities. mdpi.comnih.govresearchgate.netrsc.org These natural products have shown inhibitory effects against various bacteria and fungi, indicating their potential as a source for new antimicrobial agents. uv.esresearchgate.net

Antibacterial Activity (e.g., against Bacillus subtilis, Staphylococcus aureus, MRSA)

Scalarane sesterterpenoids have shown notable activity against Gram-positive bacteria. For instance, heteronemin, a related scalarane, has demonstrated antimicrobial activity against Bacillus subtilis and Staphylococcus aureus. uv.es Furthermore, semisynthetic derivatives of scalaradial have exhibited potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netuv.es Some of these compounds showed strong inhibitory activity against MRSA at concentrations that were not significantly cytotoxic to mammalian cells. researchgate.net The antibacterial mechanism of some flavonoids against S. aureus involves the destruction of the cell wall and membrane, leading to the loss of intracellular substances and DNA damage. nih.gov

| Compound/Extract | Bacterium | Activity | Source |

| Heteronemin | Bacillus subtilis | Antimicrobial activity (25 μ g/disk ) | uv.es |

| Heteronemin | Staphylococcus aureus | Antimicrobial activity (25 μ g/disk ) | uv.es |

| Semisynthetic 12-deacetyl-12,18-diepi-scalaradial | Methicillin-resistant Staphylococcus aureus (MRSA) | IC50 value of 3.8 μM | uv.es |

| Semisynthetic 12-deacetyl-12-epi-scalaradial | Methicillin-resistant Staphylococcus aureus (MRSA) | IC50 value of 22 μM | uv.es |

| Semisynthetic 12-deacetyl-12-oxoscalaradial | Methicillin-resistant Staphylococcus aureus (MRSA) | IC50 value of 27.8 μM | uv.es |

Antifungal Activities

Certain scalarane sesterterpenoids have also been found to possess antifungal properties. For example, phyllofenone A, a 20,24-dimethylscalarane isolated from the sponge Phyllospongia foliascens, displayed weak antifungal activity against Candida pseudotropicalis. uv.esresearchgate.netnih.gov Another related compound, heteronemin, showed activity against Candida albicans. uv.es

| Compound | Fungus | Activity | Source |

| Phyllofenone A | Candida pseudotropicalis | Weak antifungal activity | uv.esresearchgate.netnih.gov |

| Heteronemin | Candida albicans | Antimicrobial activity (50 μ g/disk ) | uv.es |

Mechanisms of Microbial Growth Inhibition

The mechanisms by which this compound and related compounds inhibit microbial growth are multifaceted. For many antimicrobial agents, the primary modes of action include interference with the synthesis or function of vital cellular components. nih.gov These can involve:

Inhibition of Cell Wall Synthesis: Disrupting the formation of the peptidoglycan layer in bacteria, leading to cell lysis. lumenlearning.com

Disruption of Cell Membranes: Altering the permeability of the cell membrane, causing leakage of essential intracellular components. nih.govlumenlearning.com

Inhibition of Protein Synthesis: Targeting ribosomal subunits to block the translation of essential proteins. nih.govlumenlearning.com

Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or RNA transcription. lumenlearning.com

Inhibition of Metabolic Pathways: Acting as competitive inhibitors for essential enzymes, such as those involved in folic acid synthesis. lumenlearning.com

While the precise mechanisms for this compound are not fully elucidated, the observed damage to the cell wall and membrane by other natural compounds like flavonoids against S. aureus provides a likely model for its antibacterial action. nih.gov

Antiviral Activities (e.g., Anti-HIV Effects)

In addition to their other biological activities, this compound and its parent sponge, Phyllospongia foliascens, have been associated with antiviral properties, including anti-HIV effects. mdpi.comnih.govresearchgate.netresearchgate.net Research into secondary metabolites from the marine sponge Phyllospongia lamellosa revealed compounds with inhibitory effects on human immunodeficiency virus type 1 (HIV-1) envelope-mediated fusion in vitro, with IC50 values around 2 μM. nih.gov This suggests that scalarane sesterterpenoids may represent a valuable chemical scaffold for the development of new antiviral agents.

Other Reported Biological Activities (e.g., Antifeedant, Enzyme Inhibition beyond therapeutic targets)

Phospholipase A2 (PLA2) Inhibition

A significant enzymatic activity associated with this compound and related scalarane sesterterpenoids is the inhibition of phospholipase A2 (PLA2). nih.gov PLA2 enzymes are crucial mediators of inflammation as they hydrolyze phospholipids (B1166683) to release arachidonic acid, a precursor to pro-inflammatory eicosanoids. nih.gov The anti-inflammatory properties of many scalarane compounds are, in part, attributed to their ability to block this initial step in the inflammatory cascade. nih.gov

Research has demonstrated that scalaradial, a compound structurally related to this compound, is a powerful inhibitor of PLA2. It has shown potent activity against both bee venom and human recombinant PLA2, with a reported half-maximal inhibitory concentration (IC50) of 0.07 µM for both. nih.gov Another scalarane derivative, a 24-homoscalarane isolated from the nudibranch Glossodoris sedna, also displayed inhibitory activity against mammalian PLA2 with an IC50 value of 18.0 µM. nih.gov The ability of these compounds to interfere with PLA2 activity highlights a key mechanism for their anti-inflammatory effects and suggests their potential as modulators of inflammatory pathways. nih.gov

Table 1: Inhibition of Phospholipase A2 (PLA2) by Scalarane Sesterterpenoids

| Compound | Source of PLA2 | IC50 (µM) | Reference |

|---|---|---|---|

| Scalaradial | Bee Venom | 0.07 | nih.gov |

| Scalaradial | Human Recombinant | 0.07 | nih.gov |

Ras Proteolytic Enzyme Inhibition

The post-translational modification of Ras proteins is critical for their function in cell signaling pathways, and dysregulation of Ras is a hallmark of many cancers. nih.govnih.gov This processing involves several enzymatic steps, including proteolysis by specific enzymes. nih.gov One such key enzyme is the Ras-converting enzyme 1 (Rce1), a protease that cleaves the three terminal amino acids from farnesylated Ras precursors. nih.govresearchgate.net

Investigations into marine natural products have revealed that scalarane-based sesterterpenoids can inhibit this crucial enzymatic step. Specifically, compounds isolated from the Indonesian marine sponge Carteriospongia foliascens (a synonym for Phyllospongia foliascens, the original source of this compound) have been identified as inhibitors of RCE-protease activity. researchgate.netacs.orgmdpi.com A mixture of two 20,24-bishomoscalarane ketals from this sponge inhibited human Rce1 with an IC50 value of 7.1 µM. nih.gov

Furthermore, another enzyme critical to Ras processing is farnesyltransferase (FTase), which attaches a farnesyl group to the pre-Ras protein. oncotarget.comwikipedia.orgwikipedia.org The scalarane sesterterpenoid heteronemin has been reported to be an inhibitor of protein farnesyltransferase, further implicating this class of compounds in the modulation of Ras-related pathways. oncotarget.com This inhibition of enzymes essential for Ras maturation represents a distinct and significant biological activity of the scalarane family.

Table 2: Inhibition of Ras-Processing Enzymes by Scalarane Sesterterpenoids

| Compound(s) | Target Enzyme | IC50 (µM) | Source Organism | Reference |

|---|---|---|---|---|

| Mixture of two 20,24-bishomoscalarane ketals | Ras converting enzyme 1 (Rce1) | 7.1 | Carteriospongia foliascens | nih.gov |

Chemical Synthesis and Derivatization Strategies for Foliaspongin and Scalarane Frameworks

Semi-synthetic Modifications and Analog Design

Semi-synthesis, the chemical modification of a naturally occurring starting material, is a powerful strategy to produce derivatives of complex molecules like foliaspongin that are difficult to obtain in large quantities from their natural sources. nih.gov This approach allows for the exploration of structure-activity relationships (SAR) by systematically altering functional groups on the scalarane skeleton.

Research into the semi-synthesis of scalarane sesterterpenoids has led to the creation of various analogues with modified biological profiles. For instance, a series of natural and semi-synthetic analogues derived from the cytotoxic sesterterpene heteronemin (B1258807) were evaluated for their antimicrobial and cytotoxic properties. researchgate.net Modifications often target the variable C- and D-rings of the scalarane framework, particularly at positions C-12 and C-16, which are frequently oxidized in the natural compounds. uv.es

A notable example includes the semi-synthesis of 12-deacetyl-12-epi-scalaradial from natural pentacyclic scalaranes. This semi-synthetic compound has demonstrated both antitubercular and cytotoxic activity against various cancer cell lines. uv.es Similarly, the creation of pyrrole-containing scalarane analogues has been explored, with some synthetic derivatives being isolated from natural sources for the first time, highlighting the interplay between synthetic efforts and natural product discovery. mdpi.com

The development of semi-synthetic derivatives of this compound has also been a subject of investigation, as indicated by patent filings related to their analgesic and anti-inflammatory activities. google.com These modifications aim to improve the therapeutic potential of the parent compound.

During separation and purification processes of natural scalaranes, unintended reactions can sometimes lead to the formation of new derivatives. For example, the presence of methanol (B129727) during silica (B1680970) column chromatography of furoscalarol has resulted in the accidental synthesis of 16-methoxy derivatives, providing further insights into the reactivity of the scalarane core and generating novel compounds for biological evaluation. mdpi.comresearchgate.net

Table 1: Examples of Semi-synthetic Scalarane Derivatives and their Reported Activities

| Compound Name | Starting Material | Reported Biological Activity |

| 12-deacetyl-12-epi-scalaradial | Natural pentacyclic scalaranes | Antitubercular, Cytotoxic |

| 12-deacetyl-12,18-diepi-scalaradial | Natural pentacyclic scalaranes | Antifeedant |

| 16-methoxy derivatives of furoscalarol | Furoscalarol | Cytotoxic |

Synthetic Approaches for Structural Confirmation and Analogue Generation

The total synthesis of complex natural products like this compound and its scalarane relatives is a formidable challenge that drives innovation in synthetic organic chemistry. scispace.com These synthetic endeavors are crucial for unequivocally confirming the proposed structures of the natural products and for providing access to larger quantities of these compounds for biological studies. Furthermore, total synthesis allows for the creation of analogues that are inaccessible through semi-synthetic routes, offering deeper insights into their SAR.

The synthesis of the characteristic 6/6/6/6-tetracarbocyclic fused ring system of the scalarane core is a primary focus of these synthetic efforts. uv.es Reviews of synthetic studies on scalaranes highlight the various strategies that have been employed to construct this complex framework. uv.es

One successful approach has been the enantioselective total synthesis of scalarenedial, a biologically active tetracyclic marine sesterterpene. This synthesis features a biomimetic route that accomplishes the formation of all four carbocyclic rings in a simultaneous tetracyclization reaction starting from a chiral oxirane. acs.orglookchem.com This strategy showcases a powerful method for assembling the core structure of the scalarane family.

Another significant achievement is the synthesis of 16-deacetoxy-12-epi-scalarafuranacetate, which was accomplished in 18 linear steps starting from the readily available natural product (−)-sclareol. acs.org This synthesis is not only a testament to the utility of chiral pool starting materials but also provides a versatile intermediate that can be converted into a range of other natural scalarane sesterterpenoids. acs.orgresearchgate.net The synthesis of other C-12 functionalized scalaranic sesterterpenoids has also been reported, addressing the challenge of installing key oxygenated functional groups that are often crucial for biological activity. nih.gov

These synthetic strategies, while not all directly targeting this compound itself, provide a clear roadmap for the potential total synthesis of this complex molecule and the generation of a diverse library of analogues for further biological investigation.

Table 2: Key Synthetic Intermediates and Strategies in Scalarane Synthesis

| Target/Intermediate | Key Strategy/Starting Material | Significance |

| Scalarenedial | Enantioselective tetracyclization of a chiral oxirane | First enantioselective total synthesis, biomimetic approach |

| 16-deacetoxy-12-epi-scalarafuranacetate | Linear synthesis from (−)-sclareol | Use of chiral pool starting material, access to various natural scalaranes |

| 17-Oxo-20-norscalaran-12α,19-O-lactone | Synthesis via a 12α-hydroxy intermediate | Addresses synthesis of C-12 functionalized scalaranes |

Ecological Roles and Chemotaxonomic Significance of Foliaspongin and Scalarane Sesterterpenoids

Role in Chemical Defense and Interspecies Interactions

The production of bioactive secondary metabolites is a primary chemical defense system for many marine invertebrates, which often lack physical or behavioral defenses. peerj.comnih.gov Scalarane sesterterpenoids, including foliaspongin, are a critical component of this chemical arsenal (B13267), exhibiting a wide range of activities that shape their interactions with other organisms. uv.esresearchgate.net

A significant ecological function of this compound and related scalarane sesterterpenoids is their role in deterring predation. uv.esresearchgate.net Many of these compounds are unpalatable or toxic to potential predators, particularly fish. uv.esresearchgate.net This antifeedant or ichthyotoxic activity is a well-documented chemical defense mechanism. uv.esethernet.edu.et For instance, scalaradial (B1680886), a closely related scalarane, has been shown to be an effective defense against predation by reef fishes and is toxic to the mosquito fish Gambusia affinis at low concentrations. uv.es Another compound, 12-deacetyl-12,18-diepi-scalaradial, has also displayed antifeedant properties. uv.es This chemical protection is vital for the survival of the producing sponges, which are sessile and vulnerable. peerj.comemilyburdfieldsteel.com The presence of these deterrent compounds makes the sponges an undesirable food source, thereby reducing predation pressure. uv.esresearchgate.net

| Compound | Activity | Reference Organism(s) |

| Scalaradial | Antifeedant, Ichthyotoxic | Reef fishes, Gambusia affinis |

| 12-deacetoxyscalaradial | Antifeedant | Carassius carassius |

| 12-deacetyl-12,18-diepi-scalaradial | Antifeedant | Not specified |

This table summarizes the documented antipredator activities of select scalarane sesterterpenoids.

Beyond defending against large predators, scalarane sesterterpenoids also mediate interactions on a microscopic scale. uv.ese-opr.org Allelopathy, the chemical inhibition of one organism by another, is a significant force in marine microbial ecosystems. researchgate.net Many scalaranes, including derivatives structurally similar to this compound, exhibit antimicrobial and antifungal activities. uv.ese-opr.orgmdpi.com For example, compounds like 12-epi-scalaradial (B1259549) and 12-deacetyl-12,18-diepi-scalaradial have shown activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, and the fungus Candida albicans. uv.es

This antimicrobial action can provide a competitive advantage to the host sponge by controlling the surrounding microbial community, preventing fouling by pathogenic microbes, and managing symbiotic relationships. uv.esresearchgate.net The release of these allelochemicals helps to shape the microbial landscape on and around the sponge's surface. researchgate.net

| Compound | Target Organism | Activity |

| 12-epi-scalaradial | Staphylococcus aureus, Bacillus subtilis, Candida albicans | Antimicrobial, Antifungal |

| 12-deacetyl-12,18-diepi-scalaradial | Staphylococcus aureus, Bacillus subtilis, Candida albicans | Antimicrobial, Antifungal |

| Phyllofenones F–M (compounds 4 & 6) | Staphylococcus aureus, Escherichia coli | Weak Antibacterial |

| Unnamed Scalarane | Bacillus subtilis, Micrococcus luteus | Potent Antibacterial |

This table highlights the allelochemical functions of various scalarane sesterterpenoids against microbial species. uv.esresearchgate.netkoreascience.kr

Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density, often leading to biofilm formation and virulence. springermedizin.denih.gov The inhibition of QS is an increasingly recognized mechanism for controlling bacterial behavior without exerting selective pressure for resistance. springermedizin.deplos.org While direct studies on this compound's effect on QS are limited, other marine natural products and terpenoids have been shown to possess quorum sensing inhibitory (QSI) properties. plos.orgresearchgate.netmdpi.commdpi-res.com Given the antimicrobial activities of scalaranes, it is plausible that they could interfere with bacterial communication pathways. uv.esmdpi.com By disrupting QS, these compounds could prevent the formation of biofilms on the sponge's surface, which is a critical aspect of antifouling defense. plos.orgresearchgate.net This represents a sophisticated form of chemical defense, targeting the coordination of microbial communities rather than their direct viability. springermedizin.de

Allelochemical Functions in Microbial Communities

Chemotaxonomic Markers in Marine Sponges (e.g., Phyllospongia)

Chemotaxonomy utilizes the chemical constituents of an organism as a tool for classification. Scalarane sesterterpenoids, due to their structural uniqueness and restricted distribution, are considered valuable chemotaxonomic markers, particularly for sponges of the order Dictyoceratida. uv.ese-opr.org The genus Phyllospongia, from which this compound was first isolated, is a prolific producer of a diverse array of scalarane sesterterpenoids. researchgate.netnih.govresearchgate.net

The specific profile of scalarane derivatives can vary even between populations of the same sponge species collected from different geographical locations, highlighting their utility in distinguishing between closely related organisms or populations. nih.gov For example, Phyllospongia foliascens collected in Okinawa yielded this compound, while specimens from other regions like the South China Sea and Indonesia produced different sets of scalarane compounds. uv.esnih.gov This consistent production of a specific class of compounds within a particular lineage reinforces the evolutionary relationships between these sponge groups and solidifies the role of scalaranes as significant chemotaxonomic indicators. uv.ese-opr.orgresearchgate.netacgpubs.org

Future Directions and Advanced Research Perspectives on Foliaspongin

Elucidation of Undefined Biosynthetic Pathways

The complete biosynthetic pathway of Foliaspongin remains largely uncharacterized. Understanding how the marine sponge, and potentially its symbiotic microorganisms, construct this intricate sesterterpenoid architecture is a fundamental challenge. Future research should focus on a multi-pronged approach to unravel this complex process.

Advanced tracer studies, utilizing isotopically labeled precursors, can help to map the flow of atoms through the metabolic pathways leading to the this compound scaffold. snscourseware.org Techniques such as root feeding or direct administration of labeled compounds to sponge tissue cultures can provide critical insights into the primary building blocks and key intermediates. snscourseware.org

Furthermore, the use of mutant strains, particularly of associated microorganisms, could be instrumental. snscourseware.org By creating and analyzing mutants with disruptions in specific genes, researchers can identify enzymes essential for different steps in the biosynthetic sequence. snscourseware.org The isolation and in-vitro characterization of these enzymes would provide definitive proof of their function. snscourseware.org Recently, integrated approaches combining transcriptome mining, heterologous expression, and biochemical characterization have proven successful in elucidating complex biosynthetic pathways of other natural products, such as reserpine, and could be applied to this compound. biorxiv.org This involves generating tissue-specific transcriptome datasets to identify candidate biosynthetic genes, followed by expressing these genes in a suitable host to test their enzymatic activity. biorxiv.org

Chemoproteomics, a powerful tool for identifying protein-substrate interactions, offers a promising avenue for discovering the enzymes involved in this compound's biosynthesis. nih.gov By designing chemical probes based on presumed intermediates, scientists can capture and identify the specific enzymes that bind to and modify these molecules, thereby accelerating the discovery of the complete pathway. nih.gov

Comprehensive Investigation of Biological Mechanisms of Action

While some cytotoxic effects of sesterterpenoids have been noted, a deep understanding of this compound's specific mechanisms of action is lacking. researchgate.net Future investigations should move beyond simple cytotoxicity assays to explore the precise molecular targets and signaling pathways affected by this compound.

Action research methodologies, which involve iterative cycles of planning, acting, observing, and reflecting, can provide a framework for a systematic investigation. pressbooks.pubwesternsydney.edu.auscribbr.co.uk This approach encourages a continuous process of inquiry and adaptation as new data emerges. socioeco.org For instance, initial observations of cellular changes upon this compound treatment would lead to new hypotheses and experiments to probe specific molecular interactions.

Key research questions to address include:

Does this compound interact with specific proteins, such as enzymes or receptors?

How does it affect cellular processes like apoptosis, cell cycle regulation, or signal transduction?

What are the downstream effects of its primary interactions?

Molecular docking studies can be employed to predict the binding affinity of this compound to potential protein targets, such as Hsp90, which has been implicated in the mechanism of other scalarane sesterterpenoids. researchgate.net These computational predictions can then be validated through in-vitro binding assays and cellular experiments.

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The chemical structure of this compound offers numerous opportunities for synthetic modification to enhance its biological activity or to create novel compounds with different therapeutic properties. Combinatorial biosynthesis, which involves combining biosynthetic genes from different organisms into a single host, presents an exciting strategy for generating a library of this compound analogs. frontiersin.org This approach can lead to the creation of new-to-nature compounds with potentially improved bioactivities. frontiersin.org

Chemical synthesis and semi-synthesis approaches will also be crucial. By selectively modifying different functional groups on the this compound molecule, chemists can explore structure-activity relationships (SAR). This involves systematically altering parts of the molecule and assessing how these changes affect its biological function. The goal is to identify key structural features responsible for its activity and to design derivatives with increased potency, selectivity, or improved pharmacokinetic properties.

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics)

A holistic understanding of this compound requires the integration of various "omics" technologies. nih.gov These high-throughput approaches provide a comprehensive view of the molecular landscape within an organism. humanspecificresearch.orginsigene.com

Genomics: Sequencing the genome of the source sponge and its associated microbes can help identify the biosynthetic gene clusters (BGCs) responsible for this compound production. researchgate.net

Transcriptomics: Analyzing the RNA transcripts under different conditions can reveal which genes are actively being expressed during this compound biosynthesis. nih.gov

Proteomics: Studying the complete set of proteins can identify the enzymes and other proteins that are directly involved in the production and regulation of this compound. fraunhofer.de

Metabolomics: Analyzing the full complement of metabolites can provide a snapshot of the biochemical state of the organism and help identify intermediates and related compounds in the this compound pathway. humanspecificresearch.org

The integration of these multi-omics datasets, a prevailing trend in biological research, can help construct a comprehensive model of this compound's biosynthesis and its physiological role. nih.gov This systems biology approach has the potential to uncover complex regulatory networks and interactions that would be missed by studying each molecular level in isolation. nih.gov

Spatiotemporal Analysis of this compound Production and Distribution

Investigating the spatial and temporal variations in this compound production within the sponge and its environment can provide valuable ecological and physiological insights. Spatiotemporal analysis methods, which examine data across both space and time, can be applied to understand these dynamics. mdpi.commdpi.comcopernicus.orgnih.gov

Key research questions include:

Is this compound production consistent throughout the sponge's body, or is it localized to specific tissues or regions?

Does the concentration of this compound vary with seasons, environmental conditions (e.g., temperature, nutrient availability), or the developmental stage of the sponge?

What are the environmental factors that influence the production of this compound?

Techniques such as imaging mass spectrometry can be used to map the distribution of this compound directly within tissue sections of the sponge. fraunhofer.de By collecting and analyzing samples at different times of the year and from different locations, researchers can build a dynamic picture of its production. researchgate.net Geographically weighted regression and other spatial statistical models can help identify the environmental drivers of this variation. copernicus.org

Exploration of Ecological Co-evolutionary Dynamics

The production of a complex secondary metabolite like this compound strongly suggests a role in the ecological interactions of the source organism. Co-evolution, the process of reciprocal evolutionary change between interacting species, is likely a key factor in the existence of this compound. tutorchase.comiaees.org

Future research should investigate the potential co-evolutionary relationships between the this compound-producing sponge and other organisms in its ecosystem. ucl.ac.uk This could involve studying its effects on:

Predators: Does this compound act as a chemical defense against predation? tutorchase.com

Competitors: Does it inhibit the growth of competing organisms, such as other sponges or corals?

Symbionts: Is its production linked to a defensive symbiosis with microorganisms?

Investigating these interactions can help to elucidate the selective pressures that have driven the evolution of the this compound biosynthetic pathway. ucl.ac.ukresearchgate.net For example, experiments could be designed to test the feeding preferences of potential predators on artificial diets with and without this compound. Understanding these ecological roles is crucial for a complete picture of this fascinating natural product. nih.gov

Q & A

Q. What are best practices for presenting this compound data in peer-reviewed journals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.